Bienvenue dans la boutique en ligne BenchChem!

5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Triazole Carboxamides

5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 892281-83-3, molecular formula C₁₇H₁₆FN₅O, molecular weight 325.34 g/mol) is a fully synthetic 1,2,3-triazole-4-carboxamide derivative bearing a 5-amino group, an N-benzyl carboxamide side chain, and a 1-(4-fluorobenzyl) substituent on the triazole ring. This compound belongs to a therapeutically investigated class of 5-amino-1,2,3-triazole-4-carboxamides that has yielded potent and selective inverse agonists/antagonists of the pregnane X receptor (PXR) and antifungal agents.

Molecular Formula C17H16FN5O
Molecular Weight 325.347
CAS No. 892281-83-3
Cat. No. B2946320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS892281-83-3
Molecular FormulaC17H16FN5O
Molecular Weight325.347
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
InChIInChI=1S/C17H16FN5O/c18-14-8-6-13(7-9-14)11-23-16(19)15(21-22-23)17(24)20-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24)
InChIKeyBOYRQPFRSOYQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 892281-83-3): Structural Identity and Procurement Context


5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 892281-83-3, molecular formula C₁₇H₁₆FN₅O, molecular weight 325.34 g/mol) is a fully synthetic 1,2,3-triazole-4-carboxamide derivative bearing a 5-amino group, an N-benzyl carboxamide side chain, and a 1-(4-fluorobenzyl) substituent on the triazole ring . This compound belongs to a therapeutically investigated class of 5-amino-1,2,3-triazole-4-carboxamides that has yielded potent and selective inverse agonists/antagonists of the pregnane X receptor (PXR) and antifungal agents [1][2]. Its specific substitution pattern—simultaneous N-benzylation and 1-(4-fluorobenzylation)—creates a structurally congested pharmacophore that differentiates it from mono-substituted triazole carboxamides commonly found in screening libraries.

Why 5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by In-Class Triazole Carboxamides


Triazole-4-carboxamides are not interchangeable scaffolds. In the PXR antagonist series, moving the substituent from the N1-aryl position to the 5-amino position altered both binding affinity (IC₅₀) and cellular functional activity by orders of magnitude [1]. Similarly, in benzylic triazole-4-carboxamide antifungal series, the specific N-benzyl substitution pattern determined whether a compound was active against Candida albicans (MIC 31.25 µg/mL) or completely inactive against the same strain [2]. The target compound’s dual benzyl/4-fluorobenzyl decoration cannot be mimicked by mono-substituted or regioisomeric analogs; procurement of a structurally distinct substitute introduces unverified changes in target engagement, selectivity, and pharmacokinetic behavior that invalidate experimental continuity.

Quantitative Differentiation Evidence for 5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide vs. Comparators


Regioisomeric Identity: N-Benzyl vs. N-(4-Fluorobenzyl) Substitution Pattern Determines Molecular Topology

The target compound (CAS 892281-83-3) possesses an N-benzyl carboxamide group and a distinct 1-(4-fluorobenzyl) substituent on the triazole ring. The closest regioisomer, 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899749-86-1), swaps these substituents: it places the 4-fluorobenzyl group on the amide nitrogen and the unsubstituted benzyl group on the N1 position . In 1,2,3-triazole-4-carboxamide SAR campaigns, swapping N1 and N-carboxamide substituents alters the spatial orientation of the lipophilic aryl rings, which has been shown to change PXR binding IC₅₀ values from low nanomolar to micromolar ranges depending on the specific pair of substituents [1]. The target compound therefore occupies a topological space not covered by its regioisomer.

Medicinal Chemistry Structure-Activity Relationship Triazole Carboxamides

N-Benzyl Substituent at Carboxamide: Differentiating Feature Absent in Des-Benzyl Analog (CAS 119222-40-1)

5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 119222-40-1, PubChem CID 2816073) represents the primary amide analog lacking the N-benzyl substituent present in the target compound [1]. In the benzylic triazole-4-carboxamide antifungal series, N-benzyl substitution was a critical determinant of antifungal activity: compounds bearing an N-benzyl group displayed measurable MIC values against Candida albicans (e.g., compound 3a: MIC 31.25 µg/mL), whereas the unsubstituted primary amide control showed no detectable inhibition at the highest tested concentration (>250 µg/mL) [2]. While these data come from a closely related but non-identical sub-series and cannot be directly extrapolated to the target compound, they demonstrate that the presence versus absence of N-benzyl decoration can produce a qualitative shift from inactive to active within this chemotype.

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Simultaneous 1-(4-Fluorobenzyl) and N-Benzyl Substitution: A Structural Pattern Associated with Enhanced Lipophilicity and Altered Permeability

The target compound (MW 325.34, formula C₁₇H₁₆FN₅O) is a dibenzylated triazole-4-carboxamide carrying both a benzyl group at the carboxamide nitrogen and a 4-fluorobenzyl group at N1 . A structurally closely related compound—5-amino-1-(4-fluorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (exact mass 325.133888 g/mol, identical molecular formula)—was characterized by ¹H NMR in DMSO-d₆, confirming the spectroscopic tractability of this scaffold [1]. The presence of two lipophilic aryl rings plus a para-fluoro substituent distinguishes the target compound from mono-benzylated analogs. In the PXR triazole-4-carboxamide optimization campaign, progressive addition of lipophilic aryl substituents systematically increased cLogP and correlated with improved cell permeability in Caco-2 monolayers, with Papp (A→B) values reaching >10 × 10⁻⁶ cm/s for the most lipophilic analogs [2]. Although no experimental logP or permeability data are publicly available for CAS 892281-83-3, its dual-benzyl architecture predicts a cLogP approximately 1.0–1.5 log units higher than the mono-benzylated des-N-benzyl analog (PubChem CID 2816073, XLogP3-AA = 0.8) [3].

Physicochemical Property Drug-Likeness Permeability

5-Amino Substituent as a Conserved Pharmacophoric Element in PXR and Antifungal Triazole-4-Carboxamides

The 5-amino group on the 1,2,3-triazole ring is conserved across multiple biologically active chemotypes. In the PXR inverse agonist/antagonist series, the 5-amino group engages in a critical hydrogen bond with the PXR ligand-binding domain; methylation or replacement of this amino group abolished binding (IC₅₀ > 10,000 nM vs. IC₅₀ = 12 nM for the parent 5-amino compound 85) [1]. In the benzylic triazole-4-carboxamide antifungal series, all active compounds (MIC 31.25–250 µg/mL against Candida spp.) retained the 5-amino substituent, while synthetic intermediates lacking this group were not reported as active [2]. The target compound (CAS 892281-83-3) retains the 5-amino group in its structure . This contrasts with numerous commercially available triazole carboxamides that lack a free 5-amino group (e.g., 1-[4-(difluoromethoxy)phenyl]-triazole-4-carboxamides disclosed in US9416127B2, which are 1,2,4-triazoles or lack the 5-amino motif) [3].

Pharmacophore PXR Antagonist Antifungal

Application Scenarios for 5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Based on Structural and Class-Level Evidence


Structure-Activity Relationship Expansion of PXR Inverse Agonist/Antagonist Chemotypes

The target compound’s dual benzyl/4-fluorobenzyl architecture extends the chemical space of triazole-4-carboxamides explored in the J. Med. Chem. 2022 PXR series [1]. A medicinal chemistry team seeking to probe the tolerance of the PXR ligand-binding domain for N-carboxamide benzyl substituents while retaining a 4-fluorobenzyl group at N1 can use CAS 892281-83-3 as a structurally defined probe. The 5-amino group satisfies the essential hydrogen-bond donor pharmacophore identified in that study (loss of >800-fold binding affinity upon its removal), while the N-benzyl moiety introduces a conformational constraint absent in the N-unsubstituted primary amide comparator (CAS 119222-40-1).

Antifungal Benzylic Triazole-4-Carboxamide Library Design and Follow-Up

García-Monroy et al. (2021) demonstrated that N-benzyl substitution converts inactive primary amide triazole-4-carboxamides into antifungals with MIC values as low as 31.25 µg/mL against Candida albicans [2]. CAS 892281-83-3 represents a logical next-step derivative in which the 4-fluorobenzyl group at N1—absent in the published 3a–m series—may further modulate antifungal potency, spectrum, or metabolic stability. Procurement of this compound enables direct head-to-head MIC determination against the same fungal panel (C. albicans, C. glabrata, C. krusei, C. tropicalis, Aspergillus fumigatus, Trichosporon cutaneum, Rhizopus oryzae, Mucor hiemalis) under identical CLSI M38-A2/M27-A3 conditions.

Benchmarking Lipophilic Efficiency and Permeability in Triazole-4-Carboxamide Lead Optimization

The computed XLogP3-AA of the des-N-benzyl analog (CID 2816073) is 0.8, whereas the target compound’s dual-benzyl architecture is predicted to increase cLogP by 1.0–1.5 log units [3]. In the PXR triazole-4-carboxamide optimization study, progressive lipophilicity increases correlated with improved Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s for the most lipophilic members) [1]. Pharmaceutical scientists evaluating the permeability–potency trade-off in triazole-4-carboxamide series can use CAS 892281-83-3 as a higher-lipophilicity tool compound for experimental determination of logD₇.₄, PAMPA or Caco-2 permeability, and parallel artificial membrane permeability assay (PAMPA) values, generating data to populate LipE (lipophilic efficiency) plots against any subsequently measured IC₅₀ values.

Spectroscopic Reference Standard for Regioisomer Verification in Quality Control

A structurally characterized isomer (5-amino-1-(4-fluorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, exact mass 325.133888 g/mol) has been deposited with ¹H NMR data in DMSO-d₆ in the KnowItAll NMR Spectral Library [4]. CAS 892281-83-3 shares the same molecular formula (C₁₇H₁₆FN₅O) but differs in both the position of the fluorophenyl attachment (N1-benzyl vs. N1-phenyl) and the N-alkyl chain (N-benzyl vs. N-phenylethyl). Analytical chemistry laboratories tasked with distinguishing regioisomeric triazole-4-carboxamides by NMR, LC-MS, or IR can procure the target compound as a reference standard to establish diagnostic spectroscopic markers (e.g., characteristic ¹H-¹³C HMBC correlations differentiating N1-CH₂-aryl from amide N-CH₂-aryl connectivity).

Quote Request

Request a Quote for 5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.